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Compound of Interest

Compound Name: 1H-Imidazole-4,5-dicarboxylic acid

CAS No.: 570-22-9

Cat. No.: B103925

Get Quote

1H-Imidazole-4,5-dicarboxylic acid (IDA) is a heterocyclic organic compound that has

garnered significant attention across various scientific disciplines.[1][2][3] Its rigid structure,

coupled with the presence of multiple coordination sites—two nitrogen atoms within the

imidazole ring and four oxygen atoms from the two carboxylic acid groups—makes it a versatile

building block in supramolecular chemistry and materials science.[3][4] Specifically, IDA is a

crucial precursor in the synthesis of metal-organic frameworks (MOFs), materials lauded for

their applications in gas storage and separation.[1] Furthermore, its derivatives are of

considerable interest in medicinal chemistry, serving as intermediates in the synthesis of

pharmacologically active compounds, including sedatives and semi-synthetic penicillins.[5]

Given its multifaceted utility, a deep understanding of the electronic structure, reactivity, and

spectroscopic properties of IDA is paramount for the rational design of novel materials and

therapeutic agents. Quantum chemical calculations offer a powerful, in-silico approach to

elucidate these fundamental characteristics at the atomic level. This guide provides a

comprehensive, technically-grounded framework for performing such calculations on 1H-
Imidazole-4,5-dicarboxylic acid, with a focus on Density Functional Theory (DFT). As a

Senior Application Scientist, the aim is not merely to present a protocol, but to instill a clear
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understanding of the "why" behind each computational step, ensuring both methodological rigor

and scientifically meaningful results.

Pillar 1: Theoretical Foundations - The Quantum
Mechanical Lens
At the heart of our investigation lies the Schrödinger equation, the fundamental equation of

quantum mechanics. However, for a polyatomic molecule like IDA, an exact analytical solution

is unattainable. We must, therefore, turn to approximations. The Hartree-Fock (HF) method

was an early and important step, but it neglects the intricate dance of electron correlation, a

critical factor in accurately describing molecular properties.

Density Functional Theory (DFT): A Paradigm Shift
Density Functional Theory (DFT) emerged as a revolutionary alternative, reformulating the

problem to focus on the electron density rather than the complex many-electron wavefunction.

[6] This approach, grounded in the Hohenberg-Kohn theorems, has become the workhorse of

modern computational chemistry due to its favorable balance of accuracy and computational

cost.

The core of DFT lies in the exchange-correlation functional, which encapsulates the quantum

mechanical effects of exchange and electron correlation. The choice of this functional is a

critical decision in any DFT study. For organic molecules like IDA, hybrid functionals, which mix

a portion of exact HF exchange with a DFT exchange-correlation functional, often provide

excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used

and well-validated choice for such systems.[6][7][8]

Basis Sets: The Language of Electrons
To solve the DFT equations, we need to represent the molecular orbitals mathematically. This is

achieved by using a set of pre-defined mathematical functions known as a basis set.[9][10][11]

The choice of basis set directly impacts the accuracy and computational expense of the

calculation.

For a molecule like IDA, which contains first and second-row atoms (C, N, O, H), Pople-style

basis sets are a common and effective choice.[12][13] A split-valence basis set, such as 6-31G,
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is a good starting point.[8][12] This notation signifies that the core electrons are described by a

single basis function (a contraction of 6 Gaussian functions), while the valence electrons are

described by two basis functions (a "split" representation, using 3 and 1 Gaussian functions

respectively).[9][12]

To enhance the accuracy, we introduce polarization and diffuse functions:

Polarization Functions (* or (d,p)): These functions, such as d-orbitals on heavy atoms and p-

orbitals on hydrogen, allow for a more flexible description of the electron density, which is

crucial for accurately modeling chemical bonds.[10][11]

Diffuse Functions (+): These are particularly important for describing systems with diffuse

electron density, such as anions or molecules with lone pairs.

A commonly employed and robust basis set for molecules of this nature is 6-311+G(d,p).[7][14]

This triple-split valence basis set provides a more flexible description of the valence electrons

and includes both polarization and diffuse functions on heavy atoms, with polarization functions

on hydrogen atoms.

Pillar 2: The Computational Workflow - A Self-
Validating Protocol
The following section outlines a detailed, step-by-step protocol for performing quantum

chemical calculations on 1H-Imidazole-4,5-dicarboxylic acid. This workflow is designed to be

self-validating, with each step building upon the verified results of the previous one. We will

primarily refer to the capabilities of the Gaussian suite of programs, a widely used software

package in computational chemistry.[15][16][17][18]

Step 1: Molecular Structure Input
The initial step is to construct the 3D structure of 1H-Imidazole-4,5-dicarboxylic acid. This

can be achieved using molecular building software such as GaussView.[19] It is crucial to

ensure the correct connectivity and initial geometry. The IUPAC name is 1H-imidazole-4,5-
dicarboxylic acid, and its chemical formula is C₅H₄N₂O₄.[2][20]

Step 2: Geometry Optimization
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The initial, manually-built structure is not necessarily at its lowest energy conformation.

Therefore, a geometry optimization must be performed to find the equilibrium structure on the

potential energy surface.

Protocol:

Method: B3LYP

Basis Set: 6-311+G(d,p)

Keyword:Opt

This calculation will iteratively adjust the positions of the atoms until a stationary point is found

where the forces on all atoms are negligible.

Step 3: Frequency Analysis - Confirmation of a True
Minimum
A successful geometry optimization leads to a stationary point, but this could be a minimum, a

maximum, or a saddle point (transition state). A frequency calculation is essential to

characterize this stationary point.

Protocol:

Method: B3LYP

Basis Set: 6-311+G(d,p)

Keyword:Freq

Validation: For a true energy minimum, all calculated vibrational frequencies will be real

(positive). The presence of one or more imaginary frequencies indicates that the structure is

not a minimum and further optimization or a different starting geometry is required.

The output of this calculation also provides valuable thermodynamic data, such as zero-point

vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
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Computational Workflow Diagram
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Caption: Optimized structure of 1H-Imidazole-4,5-dicarboxylic acid.
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Conclusion: From Calculation to Insight
This technical guide has provided a comprehensive and methodologically sound framework for

conducting quantum chemical calculations on 1H-Imidazole-4,5-dicarboxylic acid. By

adhering to the principles of scientific integrity and employing a self-validating workflow,

researchers can generate reliable and insightful data. These computational results, when

judiciously combined with experimental findings, can significantly accelerate the discovery and

development of new materials and pharmaceuticals based on this versatile imidazole

derivative. The power of this in-silico approach lies not just in its predictive capabilities, but in

its ability to provide a fundamental understanding of the molecular properties that govern

function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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